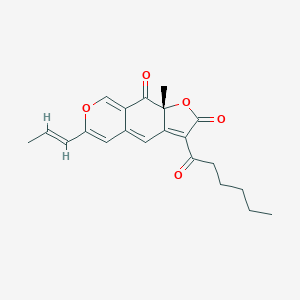

Rubropunctatin

Overview

Description

Rubropunctatin is a naturally occurring constituent of polyketide compounds . It is a Monascus pigment, which has been shown to be toxic to various human cancer cells . This suggests that Rubropunctatin has great potential in the development of cancer-assisted chemotherapy .

Synthesis Analysis

Rubropunctatin has been used as a reducing agent and blocking agent to synthesize Rubropunctatin-functionalized silver nanoparticles (R-AgNPs) . The synthesis of silver nanoparticles using Rubropunctatin is considered a green synthesis method .

Molecular Structure Analysis

The inclusion complexation behavior of Rubropunctatin with β-cyclodextrin has been investigated using FESEM, FT-IR, and XRD . A molecular docking study was performed to elucidate the most probable inclusion structure .

Chemical Reactions Analysis

The pyran ring of Rubropunctatin is prone to spontaneous O-to-N substitution by direct reaction with amines at higher pH to afford the derivatives of Rubropunctatin .

Scientific Research Applications

1. Anticancer Applications

Rubropunctatin, a naturally occurring polyketide, has shown promise in cancer-assisted chemotherapy. It has been used to construct a liposome-based drug carrier, enhancing its solubility, photostability, and therapeutic efficacy against cancer. This development suggests potential applications in cancer treatment, particularly in enhancing the delivery and effectiveness of anticancer drugs (Xu et al., 2020).

2. Cytotoxic Effects

Studies have demonstrated the cytotoxic effects of rubropunctatin against various cancer cells, including human gastric adenocarcinoma and cervical carcinoma cells. It induces apoptosis in cancer cells, showing potential as a natural anti-cancer agent. This highlights its role in developing new therapeutic strategies for cancer treatment (Zheng et al., 2010); (Zheng et al., 2016).

3. Phototherapy and Chemotherapy Dual Agent

Rubropunctatin exhibits enhanced cytotoxic activity under light irradiation, making it a promising candidate for photodynamic therapy in addition to chemotherapy. Its selective toxicity towards cancer cells and minimal impact on normal cells further emphasizes its potential in cancer therapy (Zheng et al., 2016).

4. Antibacterial Activity

The functionalization of rubropunctatin with silver nanoparticles has shown strong antibacterial activity. This application could lead to new antibacterial agents, showcasing its versatility beyond cancer treatment (Lin et al., 2022).

5. Telomerase Inhibitory Effects

Rubropunctatin exhibits significant telomerase inhibitory effects, which are crucial in its anticancer activity. Its ability to inhibit telomerase in cancer cells underlines its potential in cancer treatment strategies (Xu et al., 2017).

6. Protective and Antioxidative Effects

Rubropunctatin demonstrates protective and antioxidative effects against oxidative protein damage. This property could be leveraged in developing treatments for diseases caused by oxidative stress (Dhale et al., 2018).

Safety And Hazards

Future Directions

Rubropunctatin has potential to be developed as a new natural anti-cancer agent . Its potent anti-cancer activity makes it a promising natural dual anti-cancer agent for photodynamic therapy and chemotherapy . Further studies are warranted to assess the applications of Rubropunctatin in preventing and treating cancer-related diseases .

properties

IUPAC Name |

(9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10-12H,4,6-7,9H2,1-3H3/b8-5+/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULYDLFVUNXAMP-WKOQKXSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubropunctatin | |

CAS RN |

514-67-0 | |

| Record name | Rubropunctatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

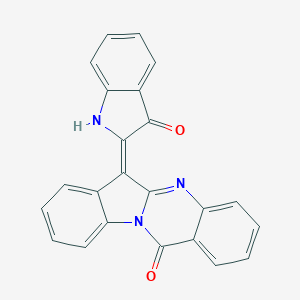

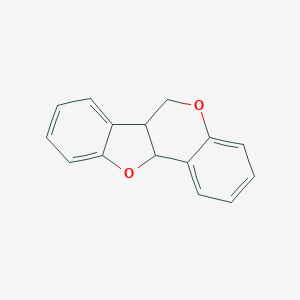

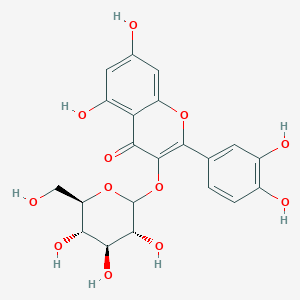

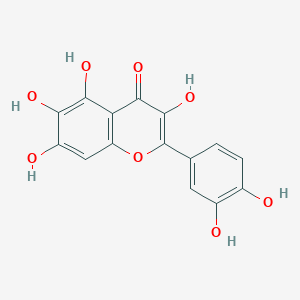

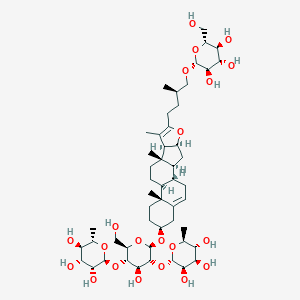

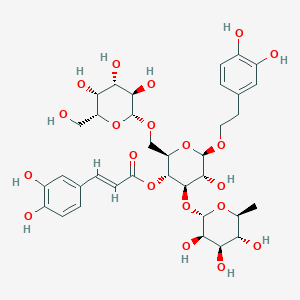

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)